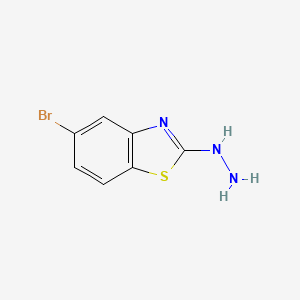
5-Bromo-2-hydrazinyl-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-hydrazinyl-1,3-benzothiazole: is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by the presence of a bromine atom at the 5th position and a hydrazinyl group at the 2nd position on the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-hydrazinyl-1,3-benzothiazole typically involves the reaction of 5-bromo-2-aminobenzothiazole with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Bromo-2-hydrazinyl-1,3-benzothiazole can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
- Oxidized derivatives
- Reduced hydrazine derivatives
- Substituted benzothiazole derivatives
Scientific Research Applications
Chemistry: 5-Bromo-2-hydrazinyl-1,3-benzothiazole is used as a building block in the synthesis of various heterocyclic compounds. It is also used in the development of new synthetic methodologies and reaction mechanisms.
Biology: The compound has shown potential as an antimicrobial and anticancer agent. It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: this compound is being investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. It is also used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-hydrazinyl-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. It can also interact with receptors on the cell surface, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
- 5-Bromo-2-aminobenzothiazole
- 2-Hydrazinyl-1,3-benzothiazole
- 5-Chloro-2-hydrazinyl-1,3-benzothiazole
Comparison: 5-Bromo-2-hydrazinyl-1,3-benzothiazole is unique due to the presence of both bromine and hydrazinyl groups, which confer distinct chemical and biological properties. Compared to 5-Bromo-2-aminobenzothiazole, the hydrazinyl group in this compound enhances its reactivity and potential for forming various derivatives. Compared to 2-Hydrazinyl-1,3-benzothiazole, the bromine atom in this compound provides additional sites for chemical modification and functionalization.
Properties
CAS No. |
1092297-71-6 |
|---|---|
Molecular Formula |
C7H6BrN3S |
Molecular Weight |
244.11 g/mol |
IUPAC Name |
(5-bromo-1,3-benzothiazol-2-yl)hydrazine |
InChI |
InChI=1S/C7H6BrN3S/c8-4-1-2-6-5(3-4)10-7(11-9)12-6/h1-3H,9H2,(H,10,11) |
InChI Key |
XWYWJZSAHKLAPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)N=C(S2)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(Benzyloxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid](/img/structure/B13628361.png)
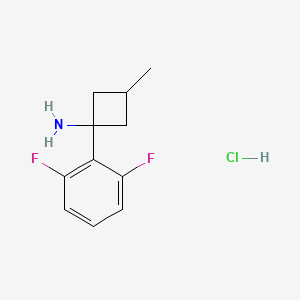
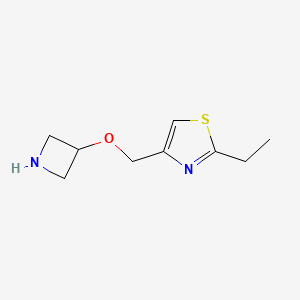
![3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13628388.png)
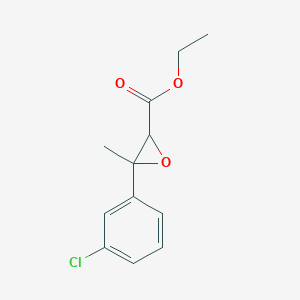
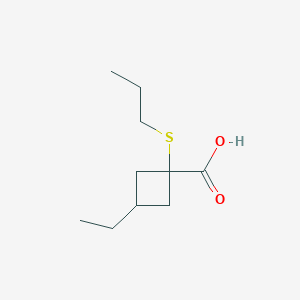
![5-Chloro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13628404.png)
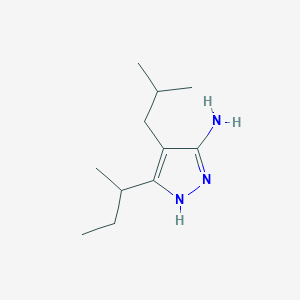
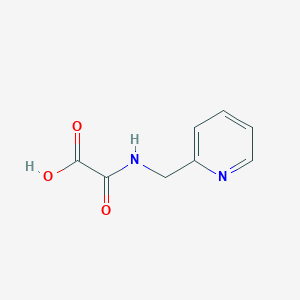
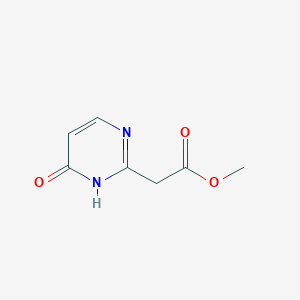
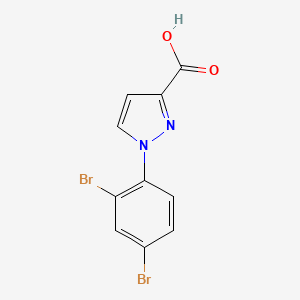
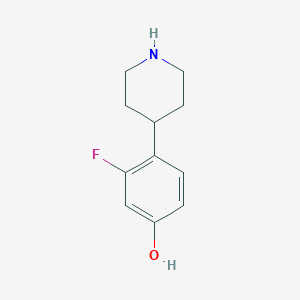
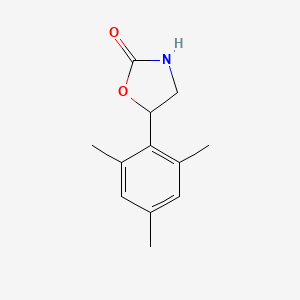
![(2R,3S)-3-((tert-Butoxycarbonyl)amino)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13628456.png)
